Tuberculostearic acid

Beschreibung

This compound has been reported in Dicliptera roxburghiana and Staphisagria macrosperma with data available.

characteristic constituent of microorganisms of Actinomycetales

Eigenschaften

IUPAC Name |

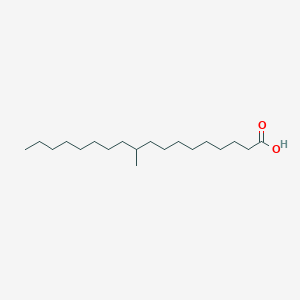

10-methyloctadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-3-4-5-6-9-12-15-18(2)16-13-10-7-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOUGZFCUMNGOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862155 |

Source

|

| Record name | Tuberculostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Tuberculostearic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

542-47-2 |

Source

|

| Record name | Tuberculostearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tuberculostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tuberculostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUBERCULOSTEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2LR962W58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tuberculostearic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of Tuberculostearic acid?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tuberculostearic acid, a key lipid component of Mycobacterium tuberculosis and related Actinomycetales. The document details its chemical structure, physicochemical properties, biosynthetic pathway, and the experimental methodologies used for its study.

Chemical Structure and Properties

This compound, systematically named (R)-10-methyloctadecanoic acid, is a saturated fatty acid that is structurally similar to stearic acid but with a methyl group at the C-10 position.[1] This methyl branching is a characteristic feature of fatty acids found in mycobacteria.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (10R)-10-methyloctadecanoic acid | [2] |

| Synonyms | 10-Methylstearic acid, TBSA | [1] |

| Molecular Formula | C₁₉H₃₈O₂ | [1] |

| Molecular Weight | 298.5 g/mol | [1] |

| CAS Number | 542-47-2 | [1] |

| Physical State | Solid | Human Metabolome Database |

| Boiling Point | 415.00 to 416.00 °C @ 760.00 mm Hg (estimated) | [3] |

| Flash Point | 454.00 °F (234.50 °C) (estimated) | [3] |

| Water Solubility | 0.002247 mg/L @ 25 °C (estimated) | [3] |

| logP (o/w) | 8.184 (estimated) | [3] |

Biosynthesis of this compound

The biosynthesis of this compound is a two-step enzymatic process that utilizes oleic acid as a precursor.[4][5][6] This pathway involves the action of two key enzymes, a methyltransferase and an oxidoreductase, and results in the formation of the characteristic 10-methyl branch.

The proposed pathway for the biosynthesis of this compound is as follows:

-

Methylenation: The process begins with the methylation of an oleic acid moiety within a phospholipid. An S-adenosyl-L-methionine (SAM)-dependent methyltransferase, such as BfaB or Cfa, catalyzes the transfer of a methyl group from SAM to the double bond of the oleic acid.[4][7][8] This reaction forms a 10-methylene-octadecanoyl phospholipid intermediate.[9][10]

-

Reduction: The methylene (B1212753) intermediate is then reduced by a FAD-binding oxidoreductase, such as BfaA, using NADPH as a cofactor.[4][5] This reduction step results in the final product, this compound, incorporated into a phospholipid.

Experimental Protocols

The study of this compound involves its extraction from mycobacterial cultures, followed by purification and characterization using various analytical techniques.

A common method for extracting total lipids from mycobacteria is a modified Bligh and Dyer method.

-

Cell Harvesting and Lysis:

-

Harvest mycobacterial cells from culture by centrifugation.

-

Wash the cell pellet with phosphate-buffered saline (PBS).

-

Lyophilize the washed cells.

-

Resuspend the dried cells in a solvent mixture of chloroform:methanol:water (10:10:3 v/v/v) and stir overnight at room temperature.[11]

-

-

Phase Separation and Extraction:

-

Centrifuge the mixture to pellet the cell debris.

-

Collect the supernatant containing the lipid extract.

-

Dry the extract under a stream of nitrogen.

-

For analysis, reconstitute the dried lipid extract in an appropriate solvent, such as chloroform:methanol:water (10:10:3 v/v/v).[11]

-

GC-MS is a highly sensitive technique used for the detection and quantification of this compound in clinical and research samples.

-

Derivatization:

-

Saponify the lipid extract to release free fatty acids.

-

Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as 1.25 M HCl in methanol.

-

-

GC-MS Analysis:

-

Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Use a temperature program to separate the FAMEs based on their boiling points and polarity.

-

The eluting compounds are then introduced into a mass spectrometer for detection.

-

-

Detection and Quantification:

-

Use selected ion monitoring (SIM) to specifically detect the characteristic ions of the this compound methyl ester.[12]

-

Quantify the amount of this compound by comparing the peak area to that of an internal standard.

-

NMR spectroscopy is a powerful tool for the structural elucidation of fatty acids, including this compound.

-

Sample Preparation:

-

Dissolve the purified this compound or its methyl ester in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra.

-

¹H NMR will show characteristic signals for the terminal methyl group, the methylene chain, and the methyl branch.

-

¹³C NMR will provide information on the carbon skeleton, including the carbonyl carbon, the carbon bearing the methyl group, and the carbons of the aliphatic chain.

-

-

Spectral Analysis:

-

Analyze the chemical shifts, coupling constants, and correlations from the 2D spectra to confirm the structure of this compound.

-

Several methods for the chemical synthesis of this compound have been reported, which are crucial for obtaining reference standards and for further biological studies. One convergent synthesis approach involves the following key steps:[4]

-

Synthesis of key chiral intermediates, such as (R)- and (S)-1-iodo-2-methyldecanes, from starting materials like 1-octanal.

-

Coupling of the iodide intermediate with another fragment, such as 1-hydroxyoct-7-yne.

-

Hydrogenation of the resulting alkyne to a saturated carbon chain.

-

Oxidation of the terminal alcohol to a carboxylic acid to yield racemic this compound.

Biological Significance and Applications

This compound is an important component of the mycobacterial cell envelope and has been investigated for its diagnostic potential as a biomarker for tuberculosis.[12][13] Its presence in clinical samples can be indicative of a mycobacterial infection. Furthermore, understanding the biosynthesis of this compound can provide insights into novel targets for the development of anti-tubercular drugs. The enzymes in its biosynthetic pathway, being unique to mycobacteria, represent promising targets for selective inhibition.

References

- 1. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]

- 2. The synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of (R,S)-10-methyloctadecanoic acid (this compound) and key chiral 2-methyl branched intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 6. journals.asm.org [journals.asm.org]

- 7. A Reversed Phase Ultra-High-Performance Liquid Chromatography-Data Independent Mass Spectrometry Method for the Rapid Identification of Mycobacterial Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Total synthesis and mass spectrometric analysis of a Mycobacterium tuberculosis phosphatidylglycerol featuring a two-step synthesis of (R)-tuberculostearic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Lipidomic analyses of Mycobacterium tuberculosis based on accurate mass measurements and the novel “Mtb LipidDB” - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid determination of growth inhibition of Mycobacterium tuberculosis by GC-MS/MS quantitation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Tuberculostearic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculostearic acid (TSA), a 10-methyloctadecanoic acid, is a signature lipid component of Mycobacterium tuberculosis and other related actinomycetes. First isolated in the early 20th century, this branched-chain fatty acid has since been the subject of extensive research, revealing its crucial roles in the structural integrity of the mycobacterial cell envelope and its utility as a diagnostic biomarker for tuberculosis. This document provides an in-depth overview of the discovery, history, biosynthesis, and physiological function of this compound. It further details its application in modern diagnostics and presents key experimental methodologies for its detection and analysis.

Introduction

The unique and complex cell envelope of Mycobacterium tuberculosis is a key factor in its pathogenesis and resilience. Comprising a significant proportion of lipids, this barrier contributes to the bacterium's intrinsic resistance to antibiotics and the host immune response.[1][2][3][4] Among the myriad of lipid species, this compound stands out as a characteristic component.[4][5] This technical guide serves as a comprehensive resource for professionals in the fields of tuberculosis research and drug development, offering a detailed exploration of this important biomolecule.

Discovery and History

This compound was first isolated from Mycobacterium tuberculosis in 1927.[6] The pioneering work of R. G. Anderson and his colleagues in the 1930s led to the characterization of this novel fatty acid, which they named for its origin.[7] Initially, its precise structure remained elusive, but it was correctly identified as 10-methyloctadecanoic acid. Subsequent research has solidified its status as a hallmark of mycobacteria and a select group of other bacteria.[7]

Chemical Structure and Properties

This compound is a saturated fatty acid with a methyl group at the C-10 position of an octadecanoic acid backbone.[8] The naturally occurring enantiomer is (R)-10-methyloctadecanoic acid.[7][9]

Key Chemical Properties:

| Property | Value |

| Molecular Formula | C19H38O2[8] |

| Molar Mass | 298.50 g/mol [6] |

| IUPAC Name | (10R)-10-methyloctadecanoic acid[10] |

| CAS Number | 542-47-2[8] |

| Appearance | Waxy solid |

| Solubility | Soluble in organic solvents, insoluble in water |

Biosynthesis of this compound

The biosynthesis of this compound is a two-step enzymatic process that utilizes oleic acid as its precursor.[11][12] This pathway involves a methyltransferase and an oxidoreductase.

Key Enzymes and Steps:

-

Methylation of Oleic Acid: The process is initiated by the methylation of an oleoyl-group containing phospholipid. The enzyme BfaB, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, catalyzes the transfer of a methyl group from SAM to the double bond of oleic acid, forming a 10-methylene stearate (B1226849) intermediate.[11][12] The gene cfa has been identified as encoding an essential methyltransferase for this step.[1][2][13]

-

Reduction of the Methylene Intermediate: The intermediate, 10-methylene stearate, is then reduced to 10-methyloctadecanoic acid (this compound). This reduction is catalyzed by BfaA, a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase.[11]

Physiological Role in Mycobacterium tuberculosis

This compound is a crucial component of the mycobacterial cell envelope, where it can constitute up to 20% of the total fatty acids.[4][11] It is found esterified to major membrane phospholipids (B1166683) and is a component of lipoarabinomannan (LAM), a key lipoglycan in the mycobacterial cell wall.[4][11]

Recent research has highlighted its role in controlling the lateral organization of the plasma membrane, specifically the intracellular membrane domain (IMD).[1][2][13] The IMD is a discrete region within the plasma membrane, and its proper formation and localization are critical for mycobacterial growth and response to stress.[1][2][13] The biosynthesis of this compound from oleic acid is directly linked to the maintenance of this membrane partitioning.[13]

This compound as a Diagnostic Biomarker

The absence of this compound in human tissues makes it an excellent biomarker for the presence of mycobacteria.[5][7][14] Its detection in clinical samples offers a rapid and specific method for diagnosing tuberculosis, including paucibacillary forms like tuberculous meningitis.[9][15]

Diagnostic Applications and Performance:

| Clinical Specimen | Diagnostic Test | Sensitivity | Specificity | Reference |

| Sputum | GC-MS/SIM | >95% (smear-positive) | >99% | [7][9] |

| ~95% (smear-negative, culture-positive) | [9] | |||

| Cerebrospinal Fluid (CSF) | GC-MS/SIM | High | High | [15] |

| Pleural Effusion | GC-MS | 54% | 80% | [14] |

More recently, this compound-containing phosphatidylinositols (PIs) have been investigated as markers for bacterial load and for monitoring the efficacy of anti-tuberculosis therapy.[16][17]

Experimental Protocols

The gold standard for the detection and quantification of this compound in clinical and research samples is gas chromatography-mass spectrometry (GC-MS).

General Workflow for GC-MS Analysis of this compound:

Detailed Methodological Steps:

-

Sample Preparation and Lipid Extraction:

-

Clinical specimens (e.g., sputum, CSF) are collected and pre-treated (e.g., decontamination for sputum).

-

Total lipids are extracted using established methods, such as the Folch extraction (chloroform:methanol, 2:1 v/v).

-

-

Saponification and Fatty Acid Methyl Ester (FAME) Preparation:

-

The extracted lipids are saponified using a strong base (e.g., NaOH in methanol) to release the fatty acids from their ester linkages.

-

The free fatty acids are then derivatized to their methyl esters (FAMEs) using a methylating agent (e.g., BF3-methanol or diazomethane). This step increases the volatility of the fatty acids for GC analysis.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The FAMEs are separated on a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The separated compounds are then introduced into a mass spectrometer for detection.

-

-

Selected Ion Monitoring (SIM):

-

For enhanced sensitivity and specificity, the mass spectrometer is operated in the selected ion monitoring (SIM) mode.

-

The characteristic ions of the methyl ester of this compound are monitored. The molecular ion (m/z 312) and a key fragment ion (m/z 167), which is indicative of the methyl branch at the C-10 position, are typically used for identification and quantification.[7]

-

Conclusion and Future Perspectives

This compound remains a molecule of significant interest in the field of mycobacteriology. Its well-defined role in the physiology of M. tuberculosis and its utility as a diagnostic biomarker underscore its importance. Future research may focus on leveraging its biosynthetic pathway as a novel drug target. Furthermore, advancements in mass spectrometry techniques could lead to even more sensitive and rapid point-of-care diagnostic tests based on the detection of this compound and its derivatives, aiding in the global effort to control tuberculosis.

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mycobacteria-derived biomarkers for tuberculosis diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 542-47-2 | Benchchem [benchchem.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0004085) [hmdb.ca]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound | C19H38O2 | CID 65037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, (R)- | C19H38O2 | CID 9601092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. frontiersin.org [frontiersin.org]

- 13. journals.asm.org [journals.asm.org]

- 14. The diagnostic value of this compound in tuberculous pleural effusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diagnosis of tuberculous meningitis by detection of this compound in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. This compound-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of Tuberculostearic Acid in Mycobacterium tuberculosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tuberculostearic acid (TBSA), a 10-methyloctadecanoic acid, is a signature branched-chain fatty acid found abundantly in the phospholipids (B1166683) of Mycobacterium tuberculosis and other mycobacteria. For decades, its unique structure has been exploited as a diagnostic marker for tuberculosis. However, recent advancements have shed light on its crucial biological functions within the bacterium, revealing it as a key player in maintaining the structural integrity and dynamic nature of the mycobacterial cell membrane. This technical guide provides an in-depth exploration of the biosynthesis, physiological roles, and potential as a therapeutic target of this compound in Mycobacterium tuberculosis. It consolidates current knowledge, presents quantitative data in a structured format, details key experimental methodologies, and provides visual representations of critical pathways and workflows.

Biosynthesis of this compound

The synthesis of TBSA in Mycobacterium tuberculosis is a specialized pathway that modifies oleic acid, a common unsaturated fatty acid. This process is primarily mediated by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, Cfa.

The biosynthesis can be summarized in the following key steps:

-

Substrate: The pathway begins with oleic acid (C18:1) esterified within a phospholipid molecule in the bacterial membrane.

-

Methylation: The enzyme Cfa (cyclopropane-fatty-acyl-phospholipid synthase homolog) utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to transfer a methyl group to the double bond of the oleic acid moiety.[1][2][3][4]

-

Intermediate Formation: This methylation reaction is hypothesized to proceed through a 10-methylene-octadecanoyl intermediate.[5][6]

-

Reduction: A subsequent reduction step, likely catalyzed by an FAD-binding oxidoreductase (BfaA), converts the methylene (B1212753) intermediate into the stable 10-methyl group of TBSA.[5][6]

The Rv0447c gene in M. tuberculosis has been identified as encoding a SAM-dependent methyltransferase with a potential role in TBSA biosynthesis.[7] The genes bfaA and bfaB have been shown to be necessary and sufficient for TBSA production in heterologous systems like E. coli.[6]

Signaling Pathway and Biosynthesis Diagram

Caption: Biosynthesis of this compound from Oleic Acid.

Biological Function in the Mycobacterial Cell Membrane

TBSA plays a pivotal role in the architecture and function of the mycobacterial plasma membrane. Its presence is not merely structural but is critical for the spatial organization and dynamic properties of the membrane.

Control of Membrane Compartmentalization

The mycobacterial plasma membrane is not a homogenous structure but contains distinct functional regions, most notably the intracellular membrane domain (IMD). The IMD is enriched in biosynthetic enzymes and is crucial for cell growth and division.[1]

Genetic and lipidomic studies have demonstrated that TBSA is essential for the proper localization and maintenance of the IMD at the subpolar regions of the bacterium.[1][2][3][8] Deletion of the cfa gene, leading to a lack of TBSA and an accumulation of oleic acid, results in the delocalization of the IMD.[1][2][3] This disruption of membrane compartmentalization is associated with delayed growth and impaired recovery from membrane-fluidizing stress.[1][2][3]

Regulation of Membrane Fluidity

The methyl branch of TBSA introduces a kink in the fatty acid chain, which is thought to influence the packing of phospholipids in the membrane. This structural feature helps to maintain membrane fluidity, particularly in the dense and complex environment of the mycobacterial cell envelope.[6] This homeoviscous adaptation is crucial for the bacterium to withstand various environmental stresses, including those encountered within the host.

This compound as a Biomarker for Tuberculosis

The restricted distribution of TBSA to mycobacteria and a few other actinomycetes makes it an excellent biomarker for the detection of mycobacterial infections, including tuberculosis.[9][10][11]

Diagnostic Applications

TBSA can be detected in various clinical samples, including sputum, pleural fluid, and plasma, from patients with tuberculosis.[10][11][12] Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the detection of TBSA in clinical specimens.[10]

Correlation with Bacterial Load

Recent lipidomic studies have focused on TBSA-containing phosphatidylinositols (PIs) as quantitative markers of mycobacterial burden.[13][14] Specifically, PI 16:0_19:0 (a phosphatidylinositol with a palmitic acid and a this compound chain) has been identified as a highly abundant and specific marker for M. tuberculosis complex strains.[13][14] The concentration of these TBSA-containing PIs shows a linear correlation with the number of colony-forming units (CFUs) and can be used to monitor the efficacy of anti-tuberculosis treatment.[13][14]

Quantitative Data

The following tables summarize the key quantitative data related to TBSA as a biomarker for M. tuberculosis.

Table 1: Detection Limits of TBSA-Containing Phosphatidylinositols

| System | Detection Limit (CFU) | Reference |

| Bacterial Culture | ~10² | [13][14] |

| Cell Culture Systems | ~10³ | [13][14] |

Table 2: Quantitative Estimation of PI 16:0_19:0 (TSA) per Bacterium

| Parameter | Value | Reference |

| Amount of PI 16:0_19:0 (TSA) per M. tuberculosis bacterium | ~45 amol | [13][14][15] |

Table 3: Diagnostic Accuracy of Plasma TBSA for Active Tuberculosis

| Metric | Value (%) | Reference |

| Sensitivity | 95.2 | [12] |

| Specificity | 87.9 | [12] |

| Positive Predictive Value | 89.5 | [12] |

| Negative Predictive Value | 94.4 | [12] |

Experimental Protocols

Lipid Extraction and Analysis from Mycobacterial Cultures

This protocol describes a general workflow for the extraction and analysis of TBSA-containing lipids from M. tuberculosis cultures.

-

Cell Culture and Harvesting: M. tuberculosis is grown in Middlebrook 7H9 broth supplemented with appropriate nutrients. Cells are harvested by centrifugation.

-

Lipid Extraction: A modified Bligh-Dyer extraction is commonly used. Briefly, the cell pellet is resuspended in a mixture of chloroform, methanol, and water. After vigorous mixing and centrifugation, the lower organic phase containing the lipids is collected.

-

Fatty Acid Methyl Ester (FAME) Analysis: To analyze the fatty acid composition, the lipid extract is subjected to methanolysis to convert fatty acids into their methyl esters. The resulting FAMEs are then analyzed by gas chromatography-mass spectrometry (GC-MS).

-

Intact Phospholipid Analysis (Lipidomics): For the analysis of intact phospholipids, the lipid extract is directly infused or separated by liquid chromatography before analysis by high-resolution mass spectrometry (e.g., LC-MS/MS). This allows for the identification and quantification of specific TBSA-containing phospholipid species like PI 16:0_19:0.[13][14]

Genetic Knockout of cfa in Mycobacteria

The generation of a cfa deletion mutant is a key experiment to study the function of TBSA.

-

Construct Design: A suicide vector is constructed containing flanking regions of the cfa gene and a selectable marker (e.g., hygromycin resistance).

-

Electroporation: The suicide vector is introduced into M. tuberculosis via electroporation.

-

Selection of Single Crossovers: Transformants are selected on antibiotic-containing plates to isolate single-crossover homologous recombinants.

-

Selection of Double Crossovers: Single-crossover colonies are grown without selection and then plated on media containing a counter-selectable marker (e.g., sucrose (B13894) for sacB-containing vectors) to select for double-crossover events, resulting in the deletion of the cfa gene.

-

Verification: The deletion of the cfa gene is confirmed by PCR and Southern blotting. The loss of TBSA production is verified by lipid analysis as described above.

Experimental Workflow Diagram

Caption: Workflow for studying TBSA function via genetic knockout.

Immunomodulatory Effects

While the primary established role of TBSA is structural, its presence in key immunomodulatory lipids such as phosphatidylinositol mannosides (PIMs) suggests a potential role in host-pathogen interactions. PIMs are known to engage with host immune receptors. The acylation of PIMs with TBSA could therefore influence their recognition by the host immune system. However, direct and detailed studies on the specific immunomodulatory effects of TBSA itself are still an emerging area of research. Some studies suggest that mycobacterial lipids, in general, can modulate host immune responses, but the specific contribution of TBSA to these effects requires further investigation.[16][17]

This compound as a Drug Target

The essentiality of TBSA for maintaining membrane integrity and the conservation of its biosynthetic pathway among mycobacteria make the enzymes involved in its synthesis, such as Cfa, attractive targets for the development of novel anti-tuberculosis drugs. Inhibition of TBSA synthesis could disrupt membrane compartmentalization, leading to impaired bacterial growth and increased susceptibility to other stressors.

Conclusion

This compound is far more than a simple diagnostic marker for tuberculosis. It is a critical component of the Mycobacterium tuberculosis cell membrane, playing a vital role in maintaining membrane compartmentalization, fluidity, and overall cellular homeostasis. The elucidation of its biosynthetic pathway has opened new avenues for understanding mycobacterial physiology and for the development of novel therapeutic strategies targeting this unique fatty acid. Further research into the precise immunomodulatory roles of TBSA-containing lipids will undoubtedly provide deeper insights into the intricate host-pathogen interactions that define tuberculosis.

References

- 1. This compound Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 542-47-2 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. biorxiv.org [biorxiv.org]

- 8. This compound Controls Mycobacterial Membrane Compartmentalization [pubmed.ncbi.nlm.nih.gov]

- 9. Mycobacteria-derived biomarkers for tuberculosis diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Demonstration of this compound in sputum from patients with pulmonary tuberculosis by selected ion monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Circulating this compound in tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Immunomodulatory Agents Combat Multidrug-Resistant Tuberculosis by Improving Antimicrobial Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Repurposing Immunomodulatory Drugs to Combat Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Tuberculostearic Acid from Oleic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthetic pathway of tuberculostearic acid (10-methyloctadecanoic acid), a signature fatty acid of mycobacteria, from its precursor, oleic acid. This document provides a comprehensive overview of the enzymatic steps, genetic regulation, and key intermediates involved in this pathway. Furthermore, it includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the pathway to support further research and drug development efforts targeting this unique aspect of mycobacterial metabolism.

Introduction

This compound (TBSA) is a C19 saturated fatty acid with a methyl branch at the C10 position. It is a major component of the phospholipids (B1166683) in the cell envelope of Mycobacterium species, including the pathogenic Mycobacterium tuberculosis. The presence of TBSA is often used as a biomarker for the detection of mycobacterial infections. The unique structure of TBSA and its importance in the mycobacterial cell membrane make its biosynthetic pathway a potential target for the development of novel anti-tuberculosis drugs. This guide elucidates the conversion of oleic acid into this compound, a critical process for the structural integrity of the mycobacterial cell wall.

The Biosynthetic Pathway: A Two-Step Enzymatic Conversion

The biosynthesis of this compound from oleic acid is a two-step process catalyzed by two key enzymes: a methyltransferase and an FAD-binding oxidoreductase. The overall pathway involves the addition of a methyl group from S-adenosyl-L-methionine (SAM) to the double bond of oleic acid, followed by a reduction step.

Step 1: Methyl Group Transfer

The first step is the transfer of a methyl group from SAM to the Δ9 double bond of an oleoyl (B10858665) acyl chain, which is typically esterified to a phospholipid. This reaction is catalyzed by a SAM-dependent methyltransferase, forming a 10-methylene-octadecanoyl intermediate. In Mycobacterium avium subspecies paratuberculosis, this enzyme is encoded by the bfaB gene.[1] In Mycobacterium smegmatis, the essential methyltransferase for this step is encoded by the cfa gene.[2]

Step 2: Reduction of the Methylene Intermediate

The second and final step is the reduction of the 10-methylene intermediate to a 10-methyl group, resulting in the formation of this compound. This reduction is catalyzed by a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase. In M. avium subspecies paratuberculosis, this enzyme is encoded by the bfaA gene.[1] The bfaA and bfaB genes are often found in a conserved operon structure in mycobacteria.

Below is a diagram illustrating the biosynthetic pathway of this compound from oleic acid.

Caption: Biosynthesis of this compound from Oleic Acid.

Quantitative Data

The following table summarizes the available quantitative data for the enzymes involved in the this compound biosynthesis pathway.

| Enzyme | Gene | Organism | Substrate | Km | kcat | Optimal pH | Optimal Temp. | Reference |

| Cfa | cfa | M. smegmatis | Phosphatidylglycerol (16:0/18:1) | 5.3 ± 1.2 µM | 0.12 ± 0.01 s-1 | Not Reported | Not Reported | [2] |

| BfaA | bfaA | M. avium | 10-Methylene-stearoyl-PL | Not Reported | Not Reported | Not Reported | Not Reported | - |

| BfaB | bfaB | M. avium | Oleoyl-PL, SAM | Not Reported | Not Reported | Not Reported | Not Reported | - |

Note: PL refers to Phospholipid. Kinetic data for BfaA and BfaB are not yet available in the literature.

The production of this compound can be influenced by culture conditions. For instance, in Mycobacterium avium subspecies paratuberculosis, TBSA is produced in various media, including Middlebrook 7H9 with either OADC or ADC supplement, Herrold's Egg Yolk Medium (HEYM), and Lowenstein-Jensen medium.[3] The presence of exogenous oleic acid is not a strict requirement for TBSA production, suggesting that the bacterium can synthesize oleic acid de novo.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Purification of Recombinant Cfa Methyltransferase from M. smegmatis

This protocol is adapted from the procedure described for the purification of Cfa-6xHis.[2]

Objective: To purify the recombinant Cfa methyltransferase with a polyhistidine tag for subsequent enzymatic assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) harboring the cfa-expression plasmid.

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Ni-NTA affinity chromatography column.

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

SDS-PAGE analysis equipment.

Procedure:

-

Expression: Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C. The next day, dilute the culture into a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

-

Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in ice-cold lysis buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble Cfa-6xHis protein.

-

Affinity Chromatography: Equilibrate a Ni-NTA column with lysis buffer. Load the clarified supernatant onto the column.

-

Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the Cfa-6xHis protein with elution buffer. Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

-

Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.

Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of total fatty acids from mycobacterial cultures.

Objective: To extract, derivatize, and analyze the fatty acid composition of mycobacterial cells, including the quantification of this compound.

Materials:

-

Mycobacterial cell pellet.

-

Saponification reagent (15% NaOH in 50% methanol).

-

Methylation reagent (6N HCl in methanol).

-

Extraction solvent (hexane:methyl tert-butyl ether, 1:1 v/v).

-

Anhydrous sodium sulfate (B86663).

-

GC-MS system with a suitable capillary column (e.g., HP-5ms).

Procedure:

-

Saponification: Resuspend the mycobacterial cell pellet in the saponification reagent. Heat at 100°C for 30 minutes to release fatty acids from lipids.

-

Methylation: Cool the sample and add the methylation reagent. Heat at 80°C for 10 minutes to convert the fatty acids to their methyl esters (FAMEs).

-

Extraction: Cool the sample and add the extraction solvent. Vortex vigorously to extract the FAMEs into the organic phase.

-

Washing: Add distilled water, vortex, and centrifuge to separate the phases. Transfer the upper organic phase containing the FAMEs to a new tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the organic phase to remove any residual water.

-

GC-MS Analysis: Inject an aliquot of the FAME extract into the GC-MS system. Use an appropriate temperature program to separate the FAMEs. Identify and quantify this compound methyl ester based on its retention time and mass spectrum, comparing to a known standard.

Generation of a cfa Knockout Mutant in Mycobacterium smegmatis

This protocol outlines a general strategy for creating a targeted gene knockout using homologous recombination. Specific vectors and selection markers may vary.

Objective: To generate a null mutant of the cfa gene in M. smegmatis to study the role of this gene in this compound biosynthesis.

Materials:

-

M. smegmatis wild-type strain.

-

Suicide vector for mycobacteria (e.g., pPR27).

-

Plasmids for constructing the knockout cassette.

-

Restriction enzymes, DNA ligase.

-

Antibiotics for selection (e.g., kanamycin, hygromycin).

-

Counter-selection agent (e.g., sucrose (B13894) for sacB-based systems).

-

Electroporator and competent M. smegmatis cells.

-

PCR reagents for verification.

Procedure:

-

Construct the Knockout Allele: Clone the upstream and downstream flanking regions of the cfa gene into a suicide vector. Between the flanking regions, insert a selectable marker gene (e.g., a hygromycin resistance cassette).

-

Transform M. smegmatis: Electroporate the constructed suicide vector into competent M. smegmatis cells.

-

Select for Single Crossovers: Plate the transformed cells on agar (B569324) containing the antibiotic corresponding to the marker on the suicide vector (e.g., kanamycin). This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

-

Select for Double Crossovers: Culture the single-crossover mutants in antibiotic-free medium to allow for a second recombination event. Plate the culture on agar containing the counter-selection agent (e.g., sucrose) and the antibiotic for the marker in the knockout cassette (e.g., hygromycin). This selects for cells that have undergone a double crossover, resulting in the replacement of the wild-type cfa gene with the knockout allele.

-

Verify the Knockout: Isolate genomic DNA from potential knockout clones. Confirm the gene replacement by PCR using primers flanking the cfa gene and by Southern blot analysis.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of experiments to investigate the this compound biosynthesis pathway.

Caption: Experimental workflow for pathway elucidation.

Conclusion

The biosynthesis of this compound from oleic acid represents a specialized metabolic pathway in mycobacteria, crucial for the integrity of their unique cell envelope. The two-step enzymatic process, involving a methyltransferase and an oxidoreductase, offers potential targets for the development of novel therapeutics against tuberculosis and other mycobacterial diseases. The data and protocols presented in this guide provide a valuable resource for researchers aiming to further investigate this pathway, characterize its enzymes, and explore its potential as a drug target. Future research should focus on obtaining detailed kinetic data for the M. avium enzymes BfaA and BfaB and on elucidating the regulatory mechanisms that control the expression of the genes involved in this pathway.

References

An In-depth Technical Guide to the Enzymes of Tuberculostearic Acid Synthesis: Cfa/BfaA and BfaB

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculostearic acid (10-methyloctadecanoic acid) is a signature branched-chain fatty acid found in the cell envelope of most mycobacteria, including the pathogenic species Mycobacterium tuberculosis. Its unique structure and prevalence in these organisms have made it a subject of interest for diagnostics and as a potential target for novel anti-mycobacterial therapies. The biosynthesis of this compound is a two-step enzymatic process involving a methyltransferase (Cfa/BfaB) and an oxidoreductase (BfaA). This technical guide provides a comprehensive overview of these key enzymes, detailing the biosynthetic pathway, available quantitative data, and experimental protocols for their study.

Introduction

The mycobacterial cell envelope is a complex and robust structure, critical for the survival and pathogenicity of species like Mycobacterium tuberculosis. It is characterized by a unique lipid composition, including the presence of this compound (TBSA). TBSA is incorporated into major membrane phospholipids (B1166683) and plays a crucial role in regulating the fluidity and compartmentalization of the mycobacterial plasma membrane.[1] Specifically, it is essential for the proper function of the intracellular membrane domain (IMD), a region involved in the cellular stress response.[2][3][4] The biosynthesis of this unique fatty acid is a key metabolic process in mycobacteria and understanding the enzymes involved is paramount for developing strategies to disrupt this pathway for therapeutic purposes.

The this compound Biosynthetic Pathway

The synthesis of this compound from its precursor, oleic acid, is a two-enzyme process.[5] The pathway proceeds through a 10-methylene stearate (B1226849) intermediate.

-

Step 1: Methylation of Oleic Acid. The first step is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, designated as Cfa or BfaB.[2][5] This enzyme transfers a methyl group from SAM to the double bond of an oleic acid residue within a phospholipid, forming a 10-methylene stearate intermediate.[5]

-

Step 2: Reduction of the Methylene Intermediate. The second and final step is the reduction of the 10-methylene stearate intermediate to 10-methylstearic acid (this compound). This reaction is catalyzed by a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase, known as BfaA.[5]

The genes encoding these two enzymes, bfaA and bfaB (or cfa), are often found in an operon in mycobacterial genomes.[6]

Quantitative Data

Currently, there is a notable lack of comprehensive quantitative data in the published literature regarding the kinetic parameters of the enzymes involved in this compound synthesis. While the enzymatic activities have been demonstrated, detailed characterization of Km, Vmax, kcat, and optimal reaction conditions for Cfa/BfaB and BfaA is not yet available. Similarly, while pivalic acid has been identified as an inhibitor of TBSA production, its IC50 or Ki values have not been reported.[7]

Table 1: Enzyme Characteristics (Data currently unavailable in literature)

| Parameter | Cfa/BfaB (Methyltransferase) | BfaA (Oxidoreductase) |

| Substrates | Oleic acid-containing phospholipid, SAM | 10-Methylene stearate-containing phospholipid, FADH2 |

| Products | 10-Methylene stearate-containing phospholipid, SAH | This compound-containing phospholipid, FAD |

| Km | Not reported | Not reported |

| Vmax | Not reported | Not reported |

| kcat | Not reported | Not reported |

| Optimal pH | Not reported | Not reported |

| Optimal Temp. | Not reported | Not reported |

Table 2: Inhibitor Data (Data currently unavailable in literature)

| Inhibitor | Target Enzyme | IC50 | Ki |

| Pivalic Acid | TBSA Synthesis Pathway | Not reported | Not reported |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the enzymes of this compound synthesis and the analysis of mycobacterial lipids.

Protein Expression and Purification of Cfa/BfaB

A common method for obtaining Cfa/BfaB for in vitro studies is through recombinant expression in E. coli.

Methodology:

-

Gene Cloning: The cfa or bfaB gene is amplified from mycobacterial genomic DNA and cloned into an expression vector, often with an affinity tag (e.g., 6x-His tag) for purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a suitable buffer (e.g., Tris-HCl with NaCl and protease inhibitors).

-

Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

-

Elution: After washing the column to remove non-specifically bound proteins, the target protein is eluted using a competitive ligand (e.g., imidazole (B134444) for His-tagged proteins).

-

Buffer Exchange and Concentration: The eluted protein is concentrated and the buffer is exchanged into a storage buffer suitable for downstream assays.

In Vitro Enzyme Assay for Cfa/BfaB

The activity of Cfa/BfaB can be monitored by detecting the production of S-adenosyl-L-homocysteine (SAH), a by-product of the methyltransferase reaction.

Methodology:

-

Reaction Mixture: A typical reaction mixture contains the purified Cfa/BfaB enzyme, the methyl donor SAM, and a lipid substrate containing oleic acid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature for a defined period.

-

Detection of SAH: The amount of SAH produced can be quantified using various methods, including commercially available enzyme-coupled assays that measure the conversion of SAH to a detectable product (e.g., through changes in fluorescence or absorbance).

Extraction and Analysis of Mycobacterial Lipids

To analyze the in vivo effects of Cfa/BfaA and BfaB activity or inhibition, total lipids are extracted from mycobacterial cultures and analyzed.

References

- 1. rsc.org [rsc.org]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptional regulation of fatty acid biosynthesis in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional regulation of fatty acid biosynthesis in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Genetic and chemical control of this compound production in Mycobacterium avium subspecies paratuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of S-adenosyl-L-methionine in the Biosynthesis of Tuberculostearic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculostearic acid (TBSA), or 10-methylstearic acid, is a signature saturated fatty acid found in the cell envelope of Mycobacterium tuberculosis and other related actinomycetes. Its unique branched structure, conferred by a methyl group at the C10 position, contributes to the distinctive properties of the mycobacterial cell wall, influencing membrane fluidity and the overall architecture of this formidable barrier. The biosynthesis of TBSA is a critical metabolic pathway and a potential target for novel anti-tubercular drug development. This technical guide provides an in-depth exploration of the pivotal role of S-adenosyl-L-methionine (SAM) as the methyl donor in this pathway, detailing the enzymatic machinery, reaction mechanism, and key experimental protocols for its investigation.

The this compound Biosynthesis Pathway: A Two-Step Enzymatic Cascade

The synthesis of this compound from its precursor, oleic acid, is a two-step process catalyzed by a pair of enzymes encoded by genes typically found in an operon.[1][2] The key contributor of the methyl group is S-adenosyl-L-methionine (SAM), a ubiquitous biological cofactor involved in numerous methylation reactions.[3][4]

The primary enzyme, This compound Methyltransferase (UfaA1) , also designated as Cfa in some mycobacterial species, is a SAM-dependent methyltransferase.[1][3][4] UfaA1 catalyzes the transfer of a methyl group from SAM to the Δ9 double bond of an oleic acid residue esterified within a phospholipid, such as phosphatidylethanolamine (B1630911) (PE) or phosphatidylcholine (PC).[3][4][5] This initial reaction is thought to produce a 10-methylene-octadecanoyl phospholipid intermediate.[6][7]

The second step is a reduction reaction catalyzed by a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase , often denoted as BfaA .[2][8] This enzyme is presumed to reduce the methylene (B1212753) intermediate to the final 10-methyl saturated acyl chain of TBSA, likely utilizing a reduced cofactor such as NADPH.[3][4]

The overall biosynthetic pathway can be summarized as follows:

Quantitative Data on this compound Biosynthesis

The biochemical characterization of the key enzyme UfaA1 from Mycobacterium tuberculosis has provided valuable quantitative data regarding its catalytic activity and substrate affinity. These parameters are crucial for understanding the efficiency of the TBSA biosynthesis pathway and for the design of potential inhibitors.

| Parameter | Value | Substrate | Organism | Reference |

| K_m | 13 µM | S-adenosyl-L-methionine (SAM) | M. tuberculosis | [3][5] |

| K_m | 14 µM | Dioleyl phosphatidylethanolamine | M. tuberculosis | [3][5] |

| K_m | 83 µM | Nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) | M. tuberculosis | [3][4] |

| V_max | 1.3-1.6 nmol/min | M. tuberculosis | [3][5] | |

| Optimal pH | 7.0 - 8.0 | M. tuberculosis | [3][4] | |

| Inhibition | Severe inhibition by S-adenosyl-L-homocysteine (SAH) | M. tuberculosis | [3][4][5] | |

| TBSA Abundance | Up to 20% of all fatty acids | Mycobacterium phlei | [9] | |

| PI 16:0_19:0 (TSA) per bacterium | ~45 amol | M. tuberculosis | [10][11] | |

| Detection Limit (PI 16:0_19:0) | ~1000 bacteria | M. tuberculosis | [10][11] |

Table 1: Quantitative Data for this compound Biosynthesis.

Experimental Protocols

Cloning and Expression of UfaA1

The gene encoding UfaA1 (e.g., Rv0447c in M. tuberculosis H37Rv) can be cloned and expressed in Escherichia coli for purification and subsequent biochemical characterization.[3][5]

Workflow for Cloning and Expression of UfaA1:

Methodology:

-

Gene Amplification: The ufaA1 gene is amplified from M. tuberculosis genomic DNA using specific primers. These primers can be designed to include restriction sites for cloning into an expression vector and a sequence encoding an affinity tag (e.g., hexa-histidine) for purification.

-

Cloning: The amplified PCR product and the expression vector (e.g., a pET series vector) are digested with the corresponding restriction enzymes and then ligated.

-

Transformation: The ligation mixture is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: A single colony of transformed E. coli is grown in a suitable medium (e.g., Luria-Bertani broth) to an optimal cell density (OD_600_ of ~0.6-0.8). Gene expression is then induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification: The bacterial cells are harvested by centrifugation, lysed, and the UfaA1 protein is purified from the cell lysate using affinity chromatography corresponding to the engineered tag (e.g., Ni-NTA agarose (B213101) for a His-tagged protein).

Assay for UfaA1 Methyltransferase Activity

The activity of the purified UfaA1 enzyme can be determined using a continuous spectrophotometric assay that couples the production of S-adenosyl-L-homocysteine (SAH) to a detectable change in absorbance.[12][13][14]

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl, pH 7.0-8.0), the purified UfaA1 enzyme, the phospholipid substrate (e.g., dioleoyl phosphatidylethanolamine), and the coupling enzymes S-adenosylhomocysteine nucleosidase and adenine deaminase.

-

Initiation of Reaction: The reaction is initiated by the addition of S-adenosyl-L-methionine (SAM).

-

Spectrophotometric Monitoring: The decrease in absorbance at 265 nm is monitored continuously. This decrease is a result of the deamination of adenine (produced from the breakdown of SAH) to hypoxanthine (B114508) by adenine deaminase.

-

Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of adenine.

Extraction and Analysis of this compound

The presence and quantity of TBSA in mycobacterial cultures can be determined by gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs).[9][15][16][17]

Workflow for TBSA Extraction and Analysis:

Methodology:

-

Cell Culture and Harvest: Mycobacteria are grown in a suitable liquid medium (e.g., Middlebrook 7H9). The cells are then harvested by centrifugation.

-

Saponification: The harvested cell pellet is subjected to alkaline hydrolysis (saponification) to release the fatty acids from the lipids.

-

Methylation: The free fatty acids are then converted to their corresponding fatty acid methyl esters (FAMEs) using a methylating agent (e.g., boron trifluoride in methanol).

-

Extraction: The FAMEs are extracted into an organic solvent (e.g., hexane).

-

GC-MS Analysis: The extracted FAMEs are analyzed by gas chromatography-mass spectrometry. The TBSA methyl ester is identified based on its retention time and mass spectrum.

-

Quantification: The amount of TBSA can be quantified by comparing the peak area of its methyl ester to that of an internal standard.

Logical Relationships and Regulation

The biosynthesis of TBSA is a tightly regulated process, though the specific regulatory mechanisms governing the expression of the ufaA1 and bfaA genes are not yet fully elucidated. However, their organization in a conserved operon suggests a coordinated regulation.[1] The activity of UfaA1 is also subject to product inhibition by S-adenosyl-L-homocysteine (SAH), a common regulatory mechanism for SAM-dependent methyltransferases.[3][4][5]

Conclusion

S-adenosyl-L-methionine plays an indispensable role in the biosynthesis of this compound, serving as the sole methyl donor in a critical modification of oleic acid. The enzymatic machinery responsible for this transformation, particularly the SAM-dependent methyltransferase UfaA1, represents a promising target for the development of novel anti-tubercular agents. A thorough understanding of the biochemical pathway, the kinetics of the enzymes involved, and robust experimental methodologies are essential for advancing research in this area. This guide provides a comprehensive overview of these aspects, serving as a valuable resource for scientists and researchers dedicated to combating tuberculosis.

References

- 1. This compound Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Expression and characterization of Rv0447c product, potentially the methyltransferase involved in this compound biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic synthesis of 10-methylene stearic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of this compound in a cell-free extract. Identification of 10-methylenestearic acid as an intermediate - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 8. Genetic and chemical control of this compound production in Mycobacterium avium subspecies paratuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 13. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rapid determination of growth inhibition of Mycobacterium tuberculosis by GC-MS/MS quantitation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Detection of this compound in mycobacteria and nocardiae by gas chromatography and mass spectrometry using selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Tuberculostearic Acid in Non-Tuberculous Mycobacteria: A Technical Guide

Abstract

Tuberculostearic acid (TSA), chemically known as (R)-10-methyloctadecanoic acid, is a signature branched-chain fatty acid found predominantly within the genus Mycobacterium. While historically studied as a biomarker for Mycobacterium tuberculosis, its presence and physiological significance in non-tuberculous mycobacteria (NTM) are of increasing interest to researchers, clinicians, and drug development professionals. This technical guide provides an in-depth overview of the biosynthesis, physiological roles, and detection of TSA in NTM. It includes a comparative analysis of fatty acid profiles across various NTM species, detailed experimental protocols for TSA analysis, and a review of its metabolic pathways. This document aims to serve as a comprehensive resource for the scientific community engaged in mycobacteriology research and the development of novel diagnostics and therapeutics targeting NTM infections.

Introduction

Non-tuberculous mycobacteria (NTM) are a diverse group of environmental bacteria that can cause a wide range of opportunistic infections in humans, particularly affecting the pulmonary and integumentary systems. The increasing incidence of NTM infections worldwide necessitates a deeper understanding of their unique biochemical features for the development of effective diagnostic tools and therapeutic strategies.

One such feature is the presence of this compound (TSA), a C19 methyl-branched saturated fatty acid. First isolated from Mycobacterium tuberculosis in 1927, TSA is a constituent of various complex lipids within the mycobacterial cell envelope, including phospholipids (B1166683) and lipoglycans.[1][2] Its presence is nearly ubiquitous across the Mycobacterium genus, making it a valuable biomarker.[3] This guide focuses on the role and characteristics of TSA specifically within NTM species.

Biosynthesis of this compound

The biosynthesis of TSA is a two-step enzymatic process that utilizes oleic acid (C18:1), a common unsaturated fatty acid in mycobacteria, as its precursor.[3][4] This pathway is crucial for the production of this signature mycobacterial lipid.

The key enzymes involved in this pathway are:

-

S-adenosyl-L-methionine (SAM)-dependent methyltransferase (Cfa/BfaB): This enzyme catalyzes the initial step, which is the transfer of a methyl group from SAM to the double bond of oleic acid, forming a 10-methylene-octadecanoyl intermediate.[3]

-

FAD-binding oxidoreductase (BfaA): This enzyme subsequently reduces the methylene (B1212753) intermediate to produce the final 10-methyloctadecanoic acid, this compound.[3]

The genes encoding these enzymes are often found in a conserved operon in mycobacterial genomes.[3] The end product, TSA, is then incorporated into various phospholipids, such as phosphatidylinositol mannosides (PIMs), lipomannan (LM), and lipoarabinomannan (LAM), which are essential components of the mycobacterial cell envelope.[1][4][5]

Physiological Role of this compound in NTM

TSA is not merely a structural component but plays a significant role in the physiology and structural integrity of the mycobacterial cell. Its presence influences the properties of the plasma membrane, which is a critical barrier for these organisms.

Recent studies in the model organism Mycobacterium smegmatis have revealed that TSA is crucial for controlling lateral membrane compartmentalization.[3][6] The intracellular membrane domain (IMD) is a distinct region of the plasma membrane, and TSA-containing phospholipids are essential for the proper organization and function of this domain.[3] Deletion of the cfa gene, which blocks TSA synthesis, leads to a disruption of the IMD and delayed growth recovery after membrane stress.[3][7] This indicates that TSA contributes to the maintenance of membrane fluidity and integrity, which is vital for the bacterium's adaptation to environmental changes and survival within a host.

This compound in NTM Species: A Comparative Overview

TSA is found in the vast majority of mycobacterial species, including both slow-growing and rapid-growing NTM.[8][9] A notable exception is Mycobacterium gordonae, which lacks TSA. The relative abundance of TSA and other fatty acids can vary between species, providing a basis for chemotaxonomic classification.

The table below summarizes the fatty acid composition of selected NTM species, highlighting the presence of this compound (10-Me-18:0).

| Mycobacterium Species | 16:0 (Palmitic) | 18:1 (Oleic) | 18:0 (Stearic) | 10-Me-18:0 (TSA) | Other Notable Fatty Acids | Reference(s) |

| M. kansasii | Present | Present | Present | Present | Saturated C2-methyl fatty acid | [10] |

| M. avium complex | High | High | Present | Present | 2-eicosanol | [8] |

| M. fortuitum | High | High | Present | Present | - | [11] |

| M. chelonae | High | High | Present | Present | - | [11] |

| M. smegmatis | High | High | Present | Present | - | [11] |

| M. gordonae | High | High | Present | Absent | 2-methyltetradecanoic acid |

Note: "Present" or "High" indicates the fatty acid is a significant component of the total fatty acid profile. Quantitative values can vary based on culture conditions.

Experimental Protocols for TSA Analysis

The gold standard for the detection and quantification of TSA is gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs). This involves the saponification of cellular lipids, methylation of the resulting free fatty acids, extraction of the FAMEs, and subsequent analysis by GC-MS.

Workflow for FAME Analysis

Detailed Protocol for FAME Preparation

This protocol is adapted from standard procedures for mycobacterial fatty acid analysis.[12][13][14]

Reagents:

-

Saponification Reagent: 45 g NaOH, 150 ml methanol, 150 ml distilled water.

-

Methylation Reagent: 325 ml 6.0 N HCl, 275 ml methanol.

-

Extraction Solvent: 1:1 (v/v) hexane and methyl tert-butyl ether.

-

Base Wash Solution: 10.8 g NaOH in 900 ml distilled water.

-

Internal Standard (e.g., methyl heptadecanoate).

Procedure:

-

Harvesting: Harvest approximately 40 mg of mycobacterial cells from a culture plate or pellet from a liquid culture by centrifugation.

-

Saponification:

-

Add 1.0 ml of the saponification reagent to the cell pellet in a glass tube.

-

Seal the tube tightly with a Teflon-lined cap.

-

Vortex briefly and heat in a boiling water bath for 30 minutes, with vigorous vortexing after the first 5 minutes.

-

Cool the tube to room temperature.

-

-

Methylation:

-

Add 2.0 ml of the methylation reagent to the saponified sample.

-

Reseal the tube and vortex briefly.

-

Heat at 80°C for 10 minutes.

-

Cool the tube rapidly on ice.

-

-

Extraction:

-

Add 1.25 ml of the extraction solvent.

-

Mix by gentle tumbling for 10 minutes.

-

Allow the phases to separate. The upper organic phase contains the FAMEs.

-

-

Base Wash:

-

Transfer the upper organic phase to a new tube.

-

Add 3.0 ml of the base wash solution.

-

Mix by gentle tumbling for 5 minutes.

-

Centrifuge briefly to separate the phases.

-

-

Sample for GC-MS:

-

Transfer the upper organic phase to a GC vial for analysis.

-

GC-MS Analysis Parameters

-

Gas Chromatograph: Agilent 6890 or similar.

-

Column: DB-5MS or equivalent non-polar capillary column.

-

Injector: Split/splitless, injector temperature 250°C.

-

Oven Program: Initial temperature 100°C, ramp to 250°C at 4°C/min.

-

Carrier Gas: Helium.

-

Mass Spectrometer: Mass selective detector operating in electron ionization (EI) mode.

-

Detection: Selected Ion Monitoring (SIM) can be used for enhanced sensitivity, monitoring characteristic ions for methyl tuberculostearate.

This compound as a Biomarker in NTM

The consistent presence of TSA across most NTM species makes it a valuable biomarker for the detection of mycobacterial infections. GC-MS-based detection of TSA in clinical samples such as sputum, cerebrospinal fluid, and tissue biopsies has been explored for the diagnosis of mycobacterial diseases.[5] While much of this research has focused on tuberculosis, the principle applies to NTM infections as well.

The detection of TSA can confirm the presence of mycobacteria, although it does not typically allow for species-level identification on its own. However, when combined with the analysis of other fatty acids and mycolic acid profiles, it can contribute to a more definitive identification. Furthermore, quantitative analysis of TSA-containing phospholipids is emerging as a potential method to determine mycobacterial load in clinical samples.[5]

Conclusion and Future Perspectives

This compound is a defining biochemical feature of non-tuberculous mycobacteria, playing a critical role in the structure and function of the mycobacterial cell membrane. Its unique structure and conserved biosynthetic pathway make it an attractive target for the development of novel diagnostic assays and potentially new antimicrobial agents.

Future research should focus on:

-

Comprehensive Quantitative Analysis: Establishing a comprehensive database of the quantitative fatty acid profiles, including TSA, for a wider range of clinically relevant NTM species. This will enhance the utility of FAME analysis for rapid species identification.

-

Metabolic Fate: Elucidating the metabolic fate of TSA beyond its incorporation into cell envelope lipids. Understanding its turnover and potential role in signaling pathways could provide new insights into mycobacterial physiology.

-

Therapeutic Targeting: Investigating the enzymes of the TSA biosynthesis pathway as potential drug targets. Inhibiting TSA production could disrupt membrane integrity and sensitize NTM to other antimicrobial agents.

This technical guide provides a foundational understanding of this compound in the context of NTM. Continued research in this area will undoubtedly contribute to improved management of NTM-related diseases.

References

- 1. The Mycobacterial Cell Envelope—Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimycobacterial Activity and Mechanism of Action of NAS-91 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Wild Animal Mycobacterial Isolates: Characterization by Cellular Fatty Acid Composition and Polar Lipid Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wild animal mycobacterial isolates. Characterization by cellular fatty acid composition and polar lipid patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fatty Acids of Mycobacterium kansasii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of culture medium and incubation time on the fatty acid compositions of some rapid-growing mycobacteria as analysed by packed and capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved Identification of Mycobacteria by Using the Microbial Identification System in Combination with Additional Trimethylsulfonium Hydroxide Pyrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gcms.cz [gcms.cz]

- 14. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Regulation of Tuberculostearic Acid Production in Mycobacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculostearic acid (TBSA), or 10-methyloctadecanoic acid, is a signature saturated fatty acid found in the cell envelope of most mycobacterial species, including the significant human pathogen Mycobacterium tuberculosis. Its unique branched structure contributes to the distinctive properties of the mycobacterial cell wall, influencing membrane fluidity, permeability, and the overall physiology of the bacterium. The biosynthesis of TBSA is a highly regulated process, and understanding its genetic underpinnings offers potential avenues for the development of novel anti-mycobacterial therapeutics and diagnostic tools. This technical guide provides a comprehensive overview of the genetic regulation of TBSA production, detailing the biosynthetic pathway, key enzymes, regulatory networks, and experimental methodologies used in its study.

This compound Biosynthesis Pathway

The production of TBSA in mycobacteria is a two-step enzymatic process that utilizes oleic acid as a precursor. This pathway involves a methyltransferase and an oxidoreductase, which work in concert to introduce a methyl group at the C-10 position of the oleic acid acyl chain.

Step 1: Methylation of Oleic Acid

The initial and rate-limiting step is the methylation of an oleoyl (B10858665) moiety within a phospholipid molecule. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase known as Cfa (Cyclopropane fatty acid synthase), also referred to as BfaB in Mycobacterium avium subspecies paratuberculosis. Cfa transfers a methyl group from SAM to the double bond of oleic acid, forming a 10-methylene-octadecanoyl intermediate.[1]

Step 2: Reduction of the Methylene Intermediate

The 10-methylene-octadecanoyl intermediate is subsequently reduced to form the final product, 10-methyloctadecanoic acid (this compound). This reduction is carried out by a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase, encoded by the bfaA gene.[1] The cfa (bfaB) and bfaA genes are often located in a conserved operon structure across various mycobacterial species.[2]

Core Genetic Determinants